molecular formula C15H10O5 B8244309 2-Formylbiphenyl-4,4'-dicarboxylic acid

2-Formylbiphenyl-4,4'-dicarboxylic acid

Cat. No. B8244309
M. Wt: 270.24 g/mol
InChI Key: XMGKDEXRUPGLHM-UHFFFAOYSA-N
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Description

2-Formylbiphenyl-4,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Formylbiphenyl-4,4'-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formylbiphenyl-4,4'-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermotropic Poly(Ester-Imide)s

2-Formylbiphenyl-4,4'-dicarboxylic acid contributes to the synthesis of new dicarboxylic acids used in thermotropic poly(ester-imide)s. These materials display distinct phase behaviors, such as forming a highly ordered smectic layer structure in solid state and a nematic phase in the molten state, demonstrating their potential in advanced material applications (Abajo et al., 1997).

Chiral Biaryl Axis Resolution

The compound plays a role in the kinetic and thermodynamic resolution of a chiral biaryl axis. This is significant in the synthesis of complex organic compounds where specific configurations are crucial (Edwards et al., 2003).

Carboxypeptidase A Inhibition

Research indicates that analogs of 2-Formylbiphenyl-4,4'-dicarboxylic acid may act as competitive inhibitors for enzymes like carboxypeptidase A. This highlights its potential in the development of enzyme inhibitors (Galardy & Kortylewicz, 1984).

Heterometallic Metal-Organic Frameworks

This acid is used in creating heterometallic metal-organic frameworks with potential applications in material science, demonstrating versatility in structural design (Guo et al., 2017).

Coordination Complexes for Dye Degradation

In coordination chemistry, the acid assists in forming complexes that show promise in photocatalytic applications, like the degradation of organic dyes, indicating potential in environmental remediation (Lu et al., 2021).

Synthesis of Phosphonated Polybenzimidazole Membranes

2-Formylbiphenyl-4,4'-dicarboxylic acid is instrumental in synthesizing novel dicarboxylic acid monomers with phosphonate groups, leading to the development of advanced polymer membranes with improved proton conductivity, relevant in fuel cell technology (He et al., 2022).

properties

IUPAC Name

4-(4-carboxyphenyl)-3-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-12-7-11(15(19)20)5-6-13(12)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGKDEXRUPGLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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